Cas no 42784-26-9 (2-(3-Aminopropyl)benzimidazole)
2-(3-Aminopropyl)benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-2-propanamine(9CI)
- 1H-Benzimidazole-2-propanamine
- 2-(3-Aminopropyl)benzimidazole
- 3-(1H-benzimidazol-2-yl)propan-1-amine
- 3-(1H-BENZIMIDAZOL-2-YL)PROPAN-1-AMINE DIHYDROCHLORIDE
- 3-benzimidazol-2-ylpropylamine
- MFCD00629006
- Oprea1_019311
- 3-(1H-benzimidazol-2-yl)-1-propanamine
- 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine
- Oprea1_000151
- FT-0662035
- SR-01000391072
- BS-13812
- DTXSID50364861
- 42784-26-9
- EN300-40744
- 3-benzimidazolylpropyl amine
- 2-(3'-aminopropyl)-benzimidazole
- FQJGVSXDQPGNMO-UHFFFAOYSA-N
- SCHEMBL856769
- AKOS000200466
- 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine
- CS-0216359
- HMS1671L18
- BB 0219584
- SR-01000391072-1
- 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PROPANAMINE
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- MDL: MFCD00629006
- Inchi: 1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
- InChI Key: FQJGVSXDQPGNMO-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2N=C1CCCN
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Color/Form: NA
- Density: 1.183
- Boiling Point: 406.5°Cat760mmHg
- Flash Point: 228.6°C
- Refractive Index: 1.654
- PSA: 54.70000
- LogP: 2.15450
2-(3-Aminopropyl)benzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-(3-Aminopropyl)benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-Aminopropyl)benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 029981-250mg |
3-(1H -Benzoimidazol-2-yl)-propylamine hydrochloride |
42784-26-9 | 95% | 250mg |
£80.00 | 2022-02-28 | |
| Fluorochem | 029981-1g |
3-(1H -Benzoimidazol-2-yl)-propylamine hydrochloride |
42784-26-9 | 95% | 1g |
£123.00 | 2022-02-28 | |
| Fluorochem | 029981-5g |
3-(1H -Benzoimidazol-2-yl)-propylamine hydrochloride |
42784-26-9 | 95% | 5g |
£372.00 | 2022-02-28 | |
| Fluorochem | 029981-10g |
3-(1H -Benzoimidazol-2-yl)-propylamine hydrochloride |
42784-26-9 | 95% | 10g |
£607.00 | 2022-02-28 | |
| Chemenu | CM112529-1g |
3-(1H-benzimidazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 1g |
$572 | 2021-06-09 | |
| Alichem | A069004593-1g |
3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 1g |
$636.48 | 2023-09-01 | |
| TRC | A628240-1g |
2-(3-Aminopropyl)benzimidazole |
42784-26-9 | 1g |
$ 207.00 | 2023-04-19 | ||
| TRC | A628240-10g |
2-(3-Aminopropyl)benzimidazole |
42784-26-9 | 10g |
$ 1642.00 | 2023-04-19 | ||
| Chemenu | CM112529-1g |
3-(1H-benzimidazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM112529-5g |
3-(1H-benzimidazol-2-yl)propan-1-amine |
42784-26-9 | 95% | 5g |
$*** | 2023-05-30 |
2-(3-Aminopropyl)benzimidazole Suppliers
2-(3-Aminopropyl)benzimidazole Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-(3-Aminopropyl)benzimidazole
Recent Advances in the Study of 2-(3-Aminopropyl)benzimidazole (CAS: 42784-26-9): A Promising Scaffold in Medicinal Chemistry
2-(3-Aminopropyl)benzimidazole (CAS: 42784-26-9) has emerged as a versatile scaffold in medicinal chemistry, with recent studies highlighting its potential in drug discovery and development. This heterocyclic compound, characterized by its benzimidazole core and aminopropyl side chain, has garnered attention due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(3-Aminopropyl)benzimidazole enable it to interact with various biological targets, making it a valuable candidate for further exploration.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of 2-(3-Aminopropyl)benzimidazole. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory effects against specific kinases involved in cancer cell proliferation. The compound exhibited a high binding affinity to the ATP-binding site of these kinases, as confirmed by molecular docking and X-ray crystallography. These findings suggest that 2-(3-Aminopropyl)benzimidazole could serve as a lead compound for the development of novel kinase inhibitors.
In addition to its anticancer potential, 2-(3-Aminopropyl)benzimidazole has shown promise as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes was identified as a key mechanism of action. These results underscore the potential of 2-(3-Aminopropyl)benzimidazole as a template for designing new antibiotics to address the growing challenge of antimicrobial resistance.
The synthetic accessibility of 2-(3-Aminopropyl)benzimidazole has also been a focus of recent investigations. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), which improved the yield and purity of the compound while reducing environmental impact. This advancement is expected to facilitate further pharmacological studies and potential industrial applications. The optimized synthetic protocol employs green chemistry principles, aligning with the increasing emphasis on sustainable drug development.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-Aminopropyl)benzimidazole derivatives. Pharmacokinetic studies have revealed limitations in oral bioavailability and metabolic stability, prompting ongoing structure-activity relationship (SAR) studies to optimize these properties. Recent work published in European Journal of Medicinal Chemistry (2024) has identified specific structural modifications that enhance both potency and drug-like characteristics, paving the way for more advanced preclinical evaluations.
Looking ahead, the versatility of the 2-(3-Aminopropyl)benzimidazole scaffold continues to inspire innovative research directions. Current investigations are exploring its application in targeted drug delivery systems, particularly in nanoparticle formulations for improved tissue specificity. Additionally, computational approaches are being employed to predict novel derivatives with enhanced therapeutic profiles. As research progresses, 2-(3-Aminopropyl)benzimidazole is poised to make significant contributions to multiple therapeutic areas, reinforcing its importance in contemporary medicinal chemistry.
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